molecular formula C22H18N4O4S B2629048 N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1797181-22-6

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2629048
CAS No.: 1797181-22-6
M. Wt: 434.47
InChI Key: RULXTQLISRZYLG-UHFFFAOYSA-N
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Description

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is a novel synthetic compound designed for advanced pharmacological and biochemical research. Its structure incorporates three pharmacologically significant moieties: a 1,2,4-oxadiazole ring, a dihydrobenzofuran system, and a sulfonamide group. Each of these components is associated with a wide range of biological activities, making this compound a valuable scaffold for investigating new therapeutic agents. The 1,2,4-oxadiazole ring is a well-known heterocycle in medicinal chemistry, frequently explored for its antimicrobial properties. Compounds featuring this structure have demonstrated various antimicrobial activities, positioning them as promising candidates in the fight against drug-resistant bacteria . The dihydrobenzofuran core is a privileged structure found in numerous biologically active natural products and pharmaceuticals, often utilized in the synthesis of complex molecules for drug discovery . The sulfonamide functional group is a classic pharmacophore with a established history in antimicrobial therapy. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, a key component in the folate synthesis pathway, thereby inhibiting bacterial growth . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound in various applications, including but not limited to, high-throughput screening for antimicrobial activity, enzyme inhibition assays, and as a building block in the design and synthesis of more complex chemical entities.

Properties

IUPAC Name

N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c27-31(28,18-7-8-20-16(12-18)9-11-29-20)26-19-6-2-1-4-15(19)13-21-24-22(25-30-21)17-5-3-10-23-14-17/h1-8,10,12,14,26H,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULXTQLISRZYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, focusing on antimicrobial effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran sulfonamide core linked to a pyridine and oxadiazole moiety. The molecular formula is C18H18N4O3SC_{18}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 382.43 g/mol. The presence of the oxadiazole ring is critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives containing the 1,2,4-oxadiazole ring exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains and has shown promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.56 µg/mL
Escherichia coli4–8 µg/mL
Mycobacterium tuberculosis4–8 µM
Candida albicansModerate activity observed

The presence of nitro or hydroxy substituents on the phenyl ring enhances the antimicrobial activity of the molecule .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fatty acid biosynthesis. For instance, the inhibition of the mycobacterial enoyl reductase (InhA) enzyme disrupts the synthesis of mycolic acids, leading to cell lysis in Mycobacterium bovis .
  • Disruption of Membrane Integrity : The compound affects the integrity of bacterial membranes, which may contribute to its bactericidal effects against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituent Variations : The introduction of different substituents on the oxadiazole or benzofuran rings can significantly alter the potency and spectrum of activity.
  • Chain Length and Branching : Studies have indicated that N-alkyl derivatives with longer carbon chains exhibit enhanced activity against certain pathogens .

Case Studies

Several studies have highlighted the efficacy of this compound in treating infections:

  • Antitubercular Activity : A study reported that derivatives similar to this compound demonstrated significant antitubercular activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis, with MIC values ranging from 4–8 µM .
  • Antifungal Effects : The compound also displayed antifungal activity against Candida albicans, suggesting potential for use in treating fungal infections alongside bacterial ones .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial activity. The mechanism often involves the inhibition of bacterial cell wall synthesis. For instance:

CompoundActivity TypeMechanism
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamideAntimicrobialInhibits bacterial cell wall synthesis
Other oxadiazole derivativesAnticancerInduces apoptosis in cancer cells

Studies have shown that derivatives with oxadiazole scaffolds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research has highlighted that similar compounds can induce apoptosis in cancer cells by interacting with specific molecular targets. For example, studies have demonstrated that certain oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines .

Case Studies

  • Antimicrobial Activity :
    • A study conducted by researchers from India synthesized a series of 1,3,4-oxadiazole derivatives and tested their antibacterial properties. The most potent compounds showed significant activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Research :
    • In a review of heterocyclic compounds, it was noted that oxadiazole derivatives have been effective against hepatocarcinoma cell lines, with some showing IC50 values lower than 0.5 μM . The presence of the pyridine ring enhances the interaction with cellular targets involved in cancer progression.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide and Analogous Compounds
Compound Name Core Structure Key Substituents Heterocyclic Motifs
This compound (Target Compound) 2,3-dihydrobenzofuran + sulfonamide Pyridinyl, 1,2,4-oxadiazole Oxadiazole, pyridine, dihydrobenzofuran
N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam) Triazolopyrimidine + sulfonamide Difluorophenyl, methyl Triazole, pyrimidine
3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-... (Patent Compound) Imidazolidinedione + oxadiazole Isobutylsulfonyl, trifluoromethyl, morpholinoethyl Oxadiazole, imidazolidinedione

Key Observations :

  • The target compound shares the 1,2,4-oxadiazole motif with the patent compound , a ring known for metabolic stability and hydrogen-bonding capacity. However, the latter incorporates an imidazolidinedione core, which may enhance solubility or target specificity.
  • Flumetsulam employs a triazolopyrimidine scaffold instead of oxadiazole, paired with a difluorophenyl group. Fluorinated substituents are common in agrochemicals for improved lipophilicity and resistance to degradation.

Functional and Application-Based Comparison

Key Insights :

  • Sulfonamides in agrochemicals (e.g., Flumetsulam) prioritize halogenation and triazole/pyrimidine systems for enzyme inhibition and environmental stability .
  • Pharmaceutical sulfonamides (e.g., Patent Compound ) often incorporate solubilizing groups (e.g., morpholinoethyl) and electron-withdrawing substituents (e.g., trifluoromethyl) for target engagement and pharmacokinetics.
  • The target compound’s dihydrobenzofuran core may confer rigidity and influence binding pocket interactions, while the pyridinyl-oxadiazole system could mimic natural cofactors in enzymatic processes.

Research Findings and Implications

  • Structural Advantages : The 1,2,4-oxadiazole ring in the target compound may improve metabolic stability compared to triazole-based agrochemicals , while the sulfonamide group provides a handle for hydrogen bonding in target proteins.
  • Potential Applications: Based on structural analogs, the compound could be explored as a kinase inhibitor (pyridinyl-oxadiazole motif) or antimicrobial agent (sulfonamide backbone).
  • Contradictions and Gaps : While agrochemical sulfonamides prioritize fluorination for potency , the target compound lacks halogens, suggesting a divergent mechanism of action. Further in vitro studies are needed to validate its biological profile.

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